5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Overview
Description
"5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate" is a versatile compound utilized in organic synthesis, particularly for introducing trifluoromethyl groups into molecules. It is recognized for its utility in the functionalization of peptides, drugs, and other organic molecules to enhance their properties such as metabolic stability, lipophilicity, and biological activity.
Synthesis Analysis
The synthesis of "5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate" has been demonstrated through methods such as direct fluorination and oxidative cyclization techniques. For instance, the 18F-labeling of this compound, also known as the Umemoto reagent, employs a halogen exchange fluorination followed by oxidative cyclization, showcasing its potential in labeling peptides with thiol cysteine residues (Verhoog et al., 2018).
Molecular Structure Analysis
The molecular structure of related dibenzothiophenium compounds reveals well-defined configurations, often elucidated through X-ray crystallography. These structures underline the importance of the trifluoromethyl group in contributing to the compound's reactivity and stability, enabling selective transformations in organic synthesis (Li et al., 2021).
Chemical Reactions and Properties
"5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate" participates in various chemical reactions, including electrophilic fluorination, cyanation, and olefination, illustrating its versatility as a reagent. The compound serves as a powerful tool for introducing trifluoromethyl groups into target molecules, significantly impacting their chemical properties (Feng et al., 2022).
Physical Properties Analysis
The physical properties of "5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate" and related compounds are characterized by their solid-state structures and interactions. For instance, crystallographic studies provide insights into the strong interactions between cations and anions, which are critical for understanding the reactivity and stability of these compounds (Iwasaki et al., 1988).
Chemical Properties Analysis
The chemical properties of "5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate" are marked by its reactivity as an electrophilic reagent. Its ability to undergo various organic transformations, including nucleophilic and electrophilic substitutions, highlights its utility in synthesizing complex molecules with desired functionalities (Alonso et al., 2005).
Scientific Research Applications
Drug Design : This compound is a versatile reagent for introducing the bioisosteric 1,1,2-trifluoroethylene linker in drug-like structures, which is significant for new drug design (Feng et al., 2022).
Catalysis : It acts as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara et al., 1996).
Biological Research : This aromatic disulfide is useful for determining sulfhydryl groups in biological materials and for splitting disulfide bonds in blood (Ellman, 1959).
Electrophilic Alkynylation : Shows potential as an alternative to EBX reagents for electrophilic alkynylation, demonstrating broad substrate scope and functional-group tolerance (Waldecker et al., 2018).
Aminating Reagents : Can be synthesized in one-pot processes and used as electrophilic aminating reagents for selective transfer to organic substrates (Li et al., 2021).
Cyclisation Processes : Serves as novel terminators of cationic cyclisations, enabling efficient formation of polycyclic systems (Haskins & Knight, 2002).
Friedel-Crafts Reactions : Utilized in Friedel-Crafts reactions of acyl trifluoromethanesulfonates and cyclic acylsulfonium cations for generating benzothiepinones (Rao & Vallée, 2016).
Synthesis and Reactivity : New electrophilic trifluoromethylating agents have been developed from this compound, improving synthesis, properties, reactivity, and applications (Umemoto et al., 2017).
Electrophilic Trifluoromethylation : Offers a versatile approach for fluoroalkylation of organic compounds with potential applications in biological research (Barata‐Vallejo et al., 2014).
Peptide-Based Drug Discovery : The Umemoto reagent derived from this compound allows for direct chemoselective 18F-labeling of unmodified peptides at the thiol cysteine residue, offering potential for peptide-based drug discovery (Verhoog et al., 2018).
Safety And Hazards
The compound is classified as hazardous under the Hazardous Products Regulations. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling3.
Future Directions
No specific future directions or applications for this compound were found in the search results.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
trifluoromethanesulfonate;5-(trifluoromethyl)dibenzothiophen-5-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3S.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXHXTRTGZBOGD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380542 | |
Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate | |
CAS RN |
129946-88-9 | |
Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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